(2Z)-2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzenesulfonate (2Z)-2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzenesulfonate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16407500
InChI: InChI=1S/C24H20O6S/c1-3-28-21-7-5-4-6-17(21)14-23-24(25)20-13-10-18(15-22(20)29-23)30-31(26,27)19-11-8-16(2)9-12-19/h4-15H,3H2,1-2H3/b23-14-
SMILES:
Molecular Formula: C24H20O6S
Molecular Weight: 436.5 g/mol

(2Z)-2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzenesulfonate

CAS No.:

Cat. No.: VC16407500

Molecular Formula: C24H20O6S

Molecular Weight: 436.5 g/mol

* For research use only. Not for human or veterinary use.

(2Z)-2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzenesulfonate -

Specification

Molecular Formula C24H20O6S
Molecular Weight 436.5 g/mol
IUPAC Name [(2Z)-2-[(2-ethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 4-methylbenzenesulfonate
Standard InChI InChI=1S/C24H20O6S/c1-3-28-21-7-5-4-6-17(21)14-23-24(25)20-13-10-18(15-22(20)29-23)30-31(26,27)19-11-8-16(2)9-12-19/h4-15H,3H2,1-2H3/b23-14-
Standard InChI Key UQRNIBJFYSQSTC-UCQKPKSFSA-N
Isomeric SMILES CCOC1=CC=CC=C1/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)C
Canonical SMILES CCOC1=CC=CC=C1C=C2C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)C

Introduction

Synthesis of Benzofuran Derivatives

Benzofurans can be synthesized through various methods, including palladium-copper-based catalysts, nickel-based catalysts, rhodium-based catalysts, and Lewis-acid-based catalysis .

  • Palladium-Copper-Based Catalysts: These catalysts are used in intramolecular cyclization reactions to produce benzofuran derivatives. The reaction typically involves copper iodide as a cocatalyst with a palladium complex in a base like triethylamine, resulting in high yields of the target molecules .

  • Nickel-Based Catalysts: Nickel salts combined with ligands like 1,10-phenanthroline are used in acetonitrile to synthesize benzofurans. The process involves reduction with zinc powder and oxidative addition to form nickel intermediates, which then undergo nucleophilic addition and transmetalation .

  • Rhodium-Based Catalysts: These are used for C–H activation and migratory insertion reactions. Rhodium complexes facilitate the synthesis of widely substituted benzofurans in moderate to good yields .

Biological Activities of Benzofuran Derivatives

Benzofurans exhibit a range of biological activities:

  • Antitumor Activity: Some benzofurans have shown significant antiproliferative activity against cancer cell lines. For example, certain derivatives with methyl and methoxy substitutions have demonstrated enhanced potency .

  • Antibacterial Activity: Benzofurans have been explored as potential antibacterial agents due to their ability to inhibit bacterial enzymes .

  • Antioxidative and Anti-inflammatory Activities: These compounds are also known for their antioxidant and anti-inflammatory properties, which make them candidates for therapeutic applications .

Data Table: Synthesis Methods for Benzofuran Derivatives

Catalyst TypeReaction ConditionsYield Range
Palladium-CopperCuI, PdCl2, Et3N84–91%
Nickel-BasedNi salts, 1,10-Phen, Zn23–89%
Rhodium-BasedCpRh, TCE30–80%
Lewis-Acid-BasedVarious Lewis acids75–91%

This table summarizes common synthesis methods for benzofuran derivatives, which could serve as a starting point for synthesizing and studying (2Z)-2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzenesulfonate.

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